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Introduction: Beyond a Simple Glycoside

Methyl a-D-galactopyranoside monohydrate (CAS Number: 34004-14-3) is far more than a

simple methylated sugar. For the discerning researcher in glycobiology, drug discovery, and the
broader biomedical sciences, this molecule represents a versatile and powerful tool. Its rigid a-
anomeric configuration and the seemingly subtle addition of a methyl group at the anomeric
carbon create a unique chemical entity that serves as a specific probe for studying complex
biological systems. This guide provides an in-depth exploration of Methyl a-D-
galactopyranoside monohydrate, moving beyond basic data to offer insights into its synthesis,
comprehensive analysis, and multifaceted applications, with a focus on the causal reasoning
behind experimental choices.

Physicochemical Properties and Structural
Elucidation
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A thorough understanding of the physicochemical properties of Methyl a-D-galactopyranoside
monohydrate is fundamental to its effective application.

Property Value Source(s)
CAS Number 34004-14-3 [1112]
Molecular Formula C7H1406-H20 [2][3]
Molecular Weight 212.19 g/mol [2][3]
White to off-white crystalline
Appearance [3]
powder
Melting Point 106-110 °C [3]
) ) [0]20/D = +173° to +183° (c=1
Optical Rotation ] [3]
in H20)

N Soluble in water, methanol,
Solubility [4]
and hot ethanol.

Note: The anhydrous form of Methyl a-D-galactopyranoside has the CAS number 3396-99-4
and a molecular weight of 194.18 g/mol .[5][6]

Synthesis and Purification: A Practical Approach

The synthesis of Methyl a-D-galactopyranoside is a classic example of the Fischer
glycosidation, a cornerstone of carbohydrate chemistry. This acid-catalyzed reaction between
an aldose (D-galactose) and an alcohol (methanol) yields a mixture of anomers (a and 3) and
ring forms (pyranose and furanose). The key to obtaining the desired a-pyranoside in high yield
lies in understanding and controlling the reaction equilibrium.

Reaction Rationale: The Anomeric Effect

While the B-anomer is often the kinetically favored product due to steric considerations, the a-
anomer is the thermodynamically more stable product. This is due to the anomeric effect, a
stereoelectronic phenomenon where the axial C1-O(methyl) bond is stabilized by the overlap of
a lone pair of electrons from the ring oxygen with the o* antibonding orbital of the C1-O(methyl)
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bond. By allowing the reaction to reach thermodynamic equilibrium, the a-anomer becomes the
major product.

Experimental Protocol: Fischer Glycosidation of D-
Galactose

Materials:

o D-galactose

e Anhydrous methanol

o Concentrated sulfuric acid (catalyst)

e Barium carbonate or sodium bicarbonate
 Activated carbon

o Ethanol

Procedure:

¢ Reaction Setup: Suspend D-galactose in anhydrous methanol in a round-bottom flask
equipped with a reflux condenser and a drying tube.

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the cooled
methanolic suspension.

¢ Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction
progress can be monitored by thin-layer chromatography (TLC).

¢ Neutralization: After completion, cool the reaction mixture to room temperature and
neutralize the acid catalyst by the slow addition of barium carbonate or sodium bicarbonate
until effervescence ceases.

e Filtration and Concentration: Filter the mixture to remove the insoluble salts. Concentrate the
filtrate under reduced pressure to obtain a syrup.
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 Purification and Crystallization: The crude product, a mixture of anomers, can be purified by
column chromatography on silica gel.[7] Alternatively, selective crystallization can be
employed. Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool slowly.
The less soluble a-anomer will crystallize out. The monohydrate can be obtained by
crystallization from aqueous ethanol.[8]

e Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Neutralization
Anhydrous Methanol (BaCOs or NaHCO3)

Jo

] [ Purification
Concentra tion (Crystallization from Ezhanowvaze@

H2S04 (cat.)
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Caption: Workflow for the synthesis of Methyl a-D-galactopyranoside monohydrate.

Comprehensive Analytical Characterization

Ensuring the purity and structural integrity of Methyl a-D-galactopyranoside monohydrate is
paramount for its use in sensitive biological assays. A multi-technique approach is
recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of carbohydrates.

¢ IH NMR: The proton NMR spectrum provides information on the number of different types of
protons and their connectivity. The anomeric proton (H-1) of the a-anomer typically appears
as a doublet at a characteristic downfield chemical shift.
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e 13C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons. The
chemical shift of the anomeric carbon (C-1) is particularly diagnostic for distinguishing
between a and 3 anomers.

A schematic representation of the 'H and 3C NMR spectra with peak assignments is a valuable
reference.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation patterns. In electrospray ionization (ESI), the molecule can
be observed as adducts with sodium ([M+Na]*) or potassium ([M+K]*). Fragmentation of the
molecular ion typically involves cleavage of the glycosidic bond and fragmentation of the sugar

ring.[4][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.
Key characteristic peaks include a broad O-H stretching band (due to the hydroxyl groups and
water of hydration), C-H stretching bands, and a complex fingerprint region containing C-O and
C-C stretching and bending vibrations.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. Due to the lack of a
strong chromophore, a refractive index detector (RID) is commonly used. A typical method
would involve a C18 column with an isocratic mobile phase of water or a water/acetonitrile
mixture.
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Caption: A comprehensive analytical workflow for the characterization of Methyl a-D-
galactopyranoside monohydrate.

Applications in Research and Drug Development

The utility of Methyl a-D-galactopyranoside monohydrate stems from its ability to act as a
specific molecular probe and a building block in various biochemical and pharmaceutical
applications.

A Probe for Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to numerous biological processes, including
cell-cell recognition, signaling, and pathogen binding. Methyl a-D-galactopyranoside serves as
a valuable tool for studying these interactions, particularly those involving galactoside-binding
proteins known as galectins.[10]

o Competitive Binding Assays: Due to its structural similarity to the galactose residues in
natural glycans, it can act as a competitive inhibitor in binding assays, allowing for the
determination of the binding affinities of other ligands.
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« Affinity Chromatography: Immobilized Methyl a-D-galactopyranoside can be used as a ligand
in affinity chromatography to purify galectins and other galactose-binding proteins.[3][11]

Competitive Inhibition

Binding

Natural Glycan Ligand Binds
(e.g., Lactose)

Click to download full resolution via product page

Caption: Methyl a-D-galactopyranoside as a competitive inhibitor of galectin-glycan
interactions.

Enzyme Substrate and Inhibitor

Methyl a-D-galactopyranoside is a known substrate and inhibitor for a-galactosidases,
enzymes that hydrolyze terminal a-galactosyl residues. This property is particularly relevant in
the study of lysosomal storage disorders such as Fabry disease, which is caused by a
deficiency in a-galactosidase A.

» Enzyme Kinetics: It is used to determine the kinetic parameters (Km and Vmax) of a-
galactosidases and to screen for potential inhibitors.

o Pharmacological Chaperone: In some cases, small molecule inhibitors that bind to the active
site of a misfolded enzyme can act as pharmacological chaperones, stabilizing the protein
and promoting its proper folding and trafficking. While galactose itself has been investigated
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as a pharmacological chaperone for Fabry disease, Methyl a-D-galactopyranoside serves as
a valuable research tool in this area.[5][12]

A study on Debaryomyces hansenii UFV-1 a-galactosidases reported Ki values of 0.82 mM and
1.12 mM for the extracellular and intracellular enzymes, respectively, with Methyl a-D-
galactopyranoside acting as an inhibitor.[5][13]

Synthetic Building Block

In synthetic carbohydrate chemistry, Methyl a-D-galactopyranoside serves as a versatile
starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The
anomeric methyl group provides a convenient protecting group that is stable to many reaction
conditions but can be removed when necessary. Its hydroxyl groups can be selectively
protected and modified to build intricate carbohydrate structures.[2][14]

Conclusion: An Indispensable Tool for Glycoscience

Methyl a-D-galactopyranoside monohydrate, with its well-defined structure and specific
biological interactions, is an indispensable tool for researchers and scientists. Its applications,
ranging from fundamental studies of carbohydrate-protein interactions to its use as a synthetic
precursor and an enzyme inhibitor, underscore its importance in advancing our understanding
of glycobiology and in the development of novel therapeutics. This guide has provided a
comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of
empowering researchers to utilize this versatile molecule to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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